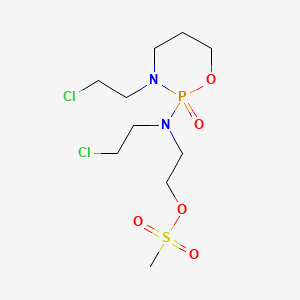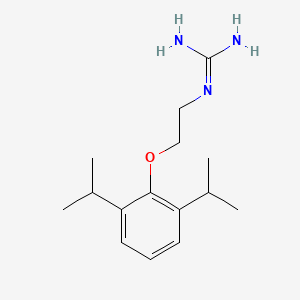
Guanidine, (2-(2,6-diisopropylphenoxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, (2-(2,6-diisopropylphenoxy)ethyl)-, is a derivative of guanidine, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine. Guanidine derivatives are characterized by their strong basicity and ability to form stable complexes with various substrates, making them valuable in numerous scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the guanylation of amines. One common method is the reaction of an amine with an activated guanidine precursor, such as cyanamide, in the presence of a catalyst like scandium(III) triflate . This reaction can be carried out under mild conditions in water, making it suitable for substrates that dissolve only in aqueous solutions. Another method involves the use of thiourea derivatives as guanidylating agents, which can be catalyzed by various metal catalysts .
Industrial Production Methods
Industrial production of guanidine derivatives often employs scalable and efficient catalytic processes. For example, the copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involves cyanamides, arylboronic acids, and amines in the presence of potassium carbonate and a catalytic amount of copper(II) chloride . This method provides high yields and is compatible with a wide range of solvents and substrates.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, (2-(2,6-diisopropylphenoxy)ethyl)-, undergoes various types of chemical reactions, including:
Oxidation: Guanidine derivatives can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert guanidine derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include guanidinium salts, amines, and substituted guanidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Guanidine, (2-(2,6-diisopropylphenoxy)ethyl)-, has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including the Michael addition and alkylation reactions.
Biology: Acts as a DNA minor groove binder and kinase inhibitor, making it valuable in biochemical research.
Industry: Employed in the production of biocides, molecular glues, and smart materials.
Mécanisme D'action
The mechanism of action of guanidine, (2-(2,6-diisopropylphenoxy)ethyl)-, involves its strong basicity and ability to form stable complexes with various substrates. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . Additionally, it can form hydrogen bonds and interact with aromatic systems in biological environments, influencing the conformation and activity of substituted guanidinium species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: The parent compound, known for its strong basicity and wide range of applications.
Thiourea Derivatives: Used as guanidylating agents in the synthesis of guanidine derivatives.
N,N’-Disubstituted Guanidines: Similar in structure but differ in their specific substituents and applications.
Uniqueness
Guanidine, (2-(2,6-diisopropylphenoxy)ethyl)-, is unique due to its specific substituents, which enhance its stability and reactivity. The presence of the 2,6-diisopropylphenoxy group provides steric hindrance, making it more selective in its reactions and interactions compared to other guanidine derivatives .
Propriétés
Numéro CAS |
46967-57-1 |
|---|---|
Formule moléculaire |
C15H25N3O |
Poids moléculaire |
263.38 g/mol |
Nom IUPAC |
2-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]guanidine |
InChI |
InChI=1S/C15H25N3O/c1-10(2)12-6-5-7-13(11(3)4)14(12)19-9-8-18-15(16)17/h5-7,10-11H,8-9H2,1-4H3,(H4,16,17,18) |
Clé InChI |
FNHHEZUURJRQRR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)
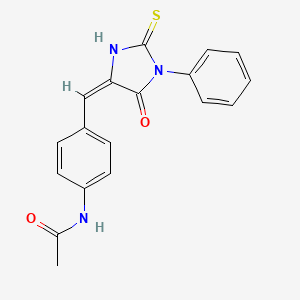
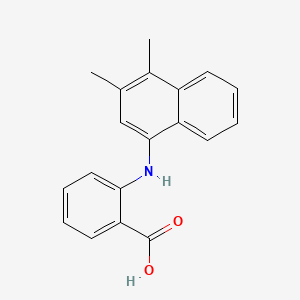


![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
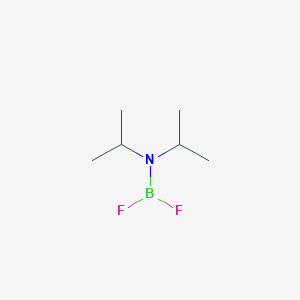
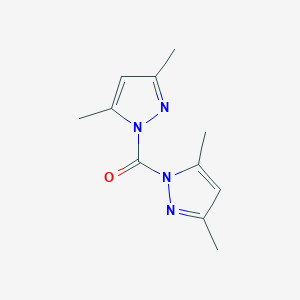
![methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-7-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethylidene]-1,4a,8-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate](/img/structure/B14669033.png)
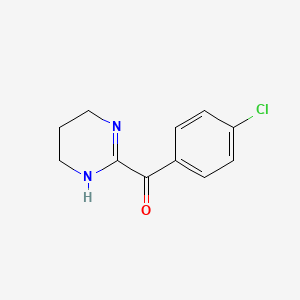
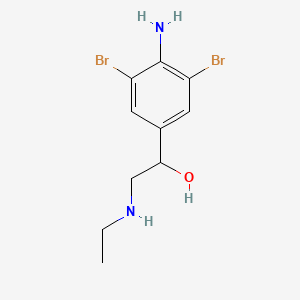
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)
